Delphinidin 3-galactoside

概要

説明

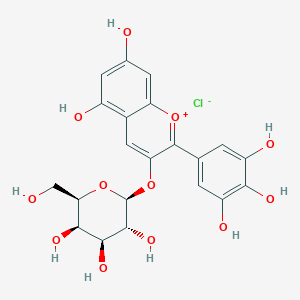

Delphinidin-3-O-galactoside (chloride) is an anthocyanin, a type of water-soluble pigment found in plants. It is responsible for the purple coloration in various fruits and vegetables, such as berries, eggplants, and roselle. This compound is a glycosidic form of delphinidin, where the sugar moiety is galactose. Delphinidin-3-O-galactoside (chloride) is known for its antioxidant and antimicrobial properties .

準備方法

合成経路と反応条件: デルフィニジン-3-O-ガラクトシド(塩化物)は、p-クマリン酸とマロン酸の生合成によって合成できます。 このプロセスには、デルフィニジンの形成が含まれ、その後、グリコシル化されてデルフィニジン-3-O-ガラクトシドが形成されます .

工業的生産方法: デルフィニジン-3-O-ガラクトシド(塩化物)の工業的生産は、通常、小麦粉などの天然源からの抽出を伴います。 抽出プロセスには、溶媒抽出、精製、結晶化が含まれ、純粋な化合物が得られます .

化学反応の分析

反応の種類: デルフィニジン-3-O-ガラクトシド(塩化物)は、酸化、還元、置換などのさまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: 置換反応には、水酸化物イオンなどの求核剤が関与することがよくあります。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノンの形成につながる可能性があり、一方、還元は対応するアルコールを生じる可能性があります .

科学的研究の応用

Chemical Properties and Mechanism of Action

Chemical Structure : D3G is a water-soluble flavonoid characterized by its glycosidic bond with galactose, which enhances its bioavailability compared to other anthocyanins.

Mechanism of Action :

- Cellular Signaling : D3G modulates several signaling pathways, notably the MAPK pathway and the NF-κB pathway, which are crucial for regulating inflammation and apoptosis in cancer cells .

- Antioxidant Activity : It exhibits potent antioxidant properties, scavenging free radicals and reducing oxidative stress .

- Anti-inflammatory Effects : D3G has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory effects .

Cancer Research

D3G demonstrates promising anticancer properties through various mechanisms:

- Apoptosis Induction : In prostate cancer cells (LNCaP), D3G promotes p53-mediated apoptosis by decreasing histone deacetylase (HDAC) activity and enhancing p53 acetylation. This leads to reduced cell proliferation and tumor growth in vivo .

- Inhibition of Tumor Growth : Studies indicate that D3G significantly reduces tumor size in animal models without causing toxicity .

| Study Type | Cell Line | Treatment | Key Findings |

|---|---|---|---|

| In vitro | LNCaP | D3G (10-100 μM) | Induces apoptosis via p53 activation |

| In vivo | Mice | D3G (2 mg/animal) | Decreases tumor size, no toxicity observed |

Neuroprotective Effects

D3G's ability to cross the blood-brain barrier suggests potential applications in neuroprotection:

- Protection Against Oxidative Stress : D3G protects neuronal cells from oxidative damage induced by various stressors, potentially benefiting neurodegenerative diseases .

Cardiovascular Health

D3G exhibits cardioprotective effects by:

- Reducing Lipid Peroxidation : It helps lower oxidative stress markers in cardiovascular tissues, thereby protecting against heart disease .

Natural Colorant

D3G is utilized as a natural dye in the food industry due to its vibrant color and stability under various pH conditions. It provides a safer alternative to synthetic dyes.

Antioxidant in Food Preservation

As a natural antioxidant, D3G can enhance the shelf life of food products by preventing oxidative spoilage .

Case Study 1: Anticancer Effects in Prostate Cancer

A study demonstrated that D3G treatment led to significant reductions in tumor size and weight in mice models of prostate cancer. The treatment also resulted in decreased levels of NF-κB proteins associated with tumor growth .

Case Study 2: Neuroprotective Properties

Research indicated that D3G pre-treatment significantly reduced neuronal cell death caused by oxidative stress, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's .

Comparison with Related Compounds

| Compound | Bioavailability | Antioxidant Activity | Unique Features |

|---|---|---|---|

| Delphinidin 3-galactoside | High | Strong | Superior BBB penetration |

| Delphinidin 3-glucoside | Moderate | Moderate | Commonly found in berries |

| Delphinidin 3-rutinoside | Low | Moderate | Less studied |

作用機序

デルフィニジン-3-O-ガラクトシド(塩化物)は、主にその抗酸化作用を通じて効果を発揮します。複数のヒドロキシル基の存在により、活性酸素種(ROS)をスカベンジします。この活性は、酸化損傷から細胞を保護するのに役立ちます。 この化合物は、炎症や癌に関与するさまざまな分子標的および経路とも相互作用します .

類似の化合物:

- デルフィニジン-3-O-グルコシド

- デルフィニジン-3-O-ルチノシド

- デルフィニジン-3-O-サンビオシド

- デルフィニジン-3-O-アラビノシド

比較: デルフィニジン-3-O-ガラクトシド(塩化物)は、その特定の糖部分であるガラクトースによってユニークです。この構造上の違いは、そのバイオアベイラビリティと生物学的活性に影響を与える可能性があります。 たとえば、ガラクトースの存在は、他のグリコシド形態と比較して、その溶解性と安定性を高める可能性があります .

類似化合物との比較

- Delphinidin-3-O-glucoside

- Delphinidin-3-O-rutinoside

- Delphinidin-3-O-sambubioside

- Delphinidin-3-O-arabinoside

Comparison: Delphinidin-3-O-galactoside (chloride) is unique due to its specific sugar moiety, galactose. This structural difference can influence its bioavailability and biological activity. For instance, the presence of galactose may enhance its solubility and stability compared to other glycosidic forms .

生物活性

Delphinidin 3-galactoside (Dp3Ga) is an anthocyanin, a type of flavonoid pigment found in various plants, particularly in fruits and flowers. This compound is noted for its vibrant color and has garnered attention for its potential health benefits due to its biological activities. This article explores the biological activity of Dp3Ga, focusing on its antioxidant, anti-inflammatory, antitumor, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a galactose sugar moiety attached to the delphinidin backbone. Its chemical structure can be represented as follows:

The presence of hydroxyl groups in its structure contributes to its antioxidant properties, allowing it to donate hydrogen atoms and neutralize free radicals.

Antioxidant Activity

Numerous studies have demonstrated the antioxidant capabilities of Dp3Ga. It acts primarily through three mechanisms: hydrogen atom donation, electron transfer to free radicals, and structural modification of reactive species.

- Study Findings : A study indicated that delphinidin derivatives, including Dp3Ga, showed significant free radical scavenging activity, which was attributed to their ability to donate hydrogen atoms effectively .

- Mechanism : The antioxidant activity is enhanced by the presence of multiple hydroxyl groups in the anthocyanin structure, which stabilize free radicals through resonance .

Anti-Inflammatory Effects

This compound has also been implicated in anti-inflammatory processes:

- TNF-α Signaling Inhibition : Research has shown that Dp3Ga can inhibit tumor necrosis factor-alpha (TNF-α) signaling pathways. This inhibition may reduce inflammation by preventing the activation of downstream transcription factors such as NF-kB and AP-1 .

- Case Study : In vitro studies demonstrated that Dp3Ga significantly reduced pro-inflammatory cytokine levels in macrophage cell lines exposed to lipopolysaccharides (LPS), suggesting a protective role against inflammation-related diseases .

Antitumor Activity

The potential antitumor effects of Dp3Ga have been explored in various cancer models:

- Mechanism of Action : Dp3Ga has been shown to induce apoptosis in cancer cells through the activation of caspase pathways while reducing cell proliferation by modulating cell cycle regulators .

- Research Evidence : In a study involving human breast cancer cells (MCF-7), treatment with Dp3Ga resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemopreventive agent .

Other Biological Activities

Beyond its antioxidant and anti-inflammatory properties, Dp3Ga exhibits several additional biological activities:

- Antimicrobial Activity : Some studies suggest that Dp3Ga possesses antimicrobial properties against various pathogens, including bacteria and fungi .

- Neuroprotective Effects : Emerging research indicates that Dp3Ga may provide neuroprotection by reducing oxidative stress in neuronal cells, which could be beneficial in neurodegenerative diseases like Alzheimer's .

Data Summary Table

The following table summarizes key findings regarding the biological activities of this compound:

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28500-00-7 | |

| Record name | Delphinidin galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DELPHINIDIN 3-GALACTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。